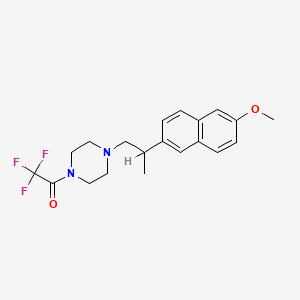

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine

Description

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group

Properties

CAS No. |

72278-80-9 |

|---|---|

Molecular Formula |

C20H23F3N2O2 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |

InChI Key |

LWAKZHFREXVCDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:

Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.

Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.

Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.

Reduction: Formation of 4-hydroxy-piperazine derivative.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

- 1-(6-Methoxy-2-naphthyl)ethylisocyanid

- 2-Methoxynaphthalene

- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone

Uniqueness

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine, also known by its CAS number 72278-80-9, is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and analgesic properties.

Chemical Structure and Properties

- Chemical Formula : C20H23F3N2O2

- Molecular Weight : 380.404 g/mol

- CAS Number : 72278-80-9

The structure of the compound features a trifluoroacetyl group attached to a piperazine ring, which is further substituted with a 6-methoxy-2-naphthyl propyl side chain. This unique structure is believed to contribute to its diverse biological activities.

Anti-inflammatory Activity

Research has indicated that several piperazine derivatives exhibit significant anti-inflammatory properties. In a study evaluating various piperazine compounds, some derivatives showed up to 65-87% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at a concentration of 10 μM. Notably, these compounds were compared against dexamethasone, a standard anti-inflammatory drug, which demonstrated 71% TNF-a and 84% IL-6 inhibition at 1 μM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In comparative studies, certain piperazine derivatives displayed antibacterial and antifungal activities that were 2 to 2.5 times more potent than standard antibiotics like ciprofloxacin and miconazole at the same minimum inhibitory concentration (MIC) values .

Study on Piperazine Derivatives

A comprehensive evaluation of piperazine derivatives highlighted their efficacy in reducing inflammation and microbial growth. The study focused on compounds with similar structural motifs to this compound, revealing promising results in both anti-inflammatory and antimicrobial tests .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific pathways related to inflammation and microbial resistance. For instance, the inhibition of cytokine production suggests a modulation of immune responses, while antimicrobial activity may involve disruption of bacterial cell wall synthesis or protein production .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.